molecular formula C20H25N5O2 B271873 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

货号 B271873
分子量: 367.4 g/mol
InChI 键: MEEQOWSPLDUUCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine (MPBX) is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBX is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to stimulate glucose-dependent insulin secretion and incretin hormone release, making it an attractive target for the treatment of type 2 diabetes and obesity.

作用机制

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine exerts its effects through the activation of GPR119, a G protein-coupled receptor that is highly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis. This compound also activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising therapeutic agent for the treatment of type 2 diabetes and obesity. This compound stimulates insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. This compound also increases the release of incretin hormones, which have been shown to improve glucose tolerance and reduce food intake. Additionally, this compound activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.

实验室实验的优点和局限性

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has several advantages for use in lab experiments. It is a highly selective agonist of GPR119, allowing for specific targeting of this receptor. This compound has also been optimized for yield and purity, making it a viable compound for use in scientific research. However, there are some limitations to the use of this compound in lab experiments. Its effects may be species-specific, and its long-term safety and efficacy have not been fully evaluated.

未来方向

There are several potential future directions for the research and development of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine. One area of focus is the optimization of this compound for clinical use. This includes the evaluation of its safety and efficacy in human trials, as well as the development of novel delivery methods. Another area of focus is the identification of novel targets for this compound. GPR119 is primarily expressed in pancreatic beta cells and intestinal L cells, but it may have additional roles in other tissues. Finally, the development of combination therapies that target multiple pathways involved in glucose homeostasis and weight regulation may lead to more effective treatments for type 2 diabetes and obesity.

合成方法

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form a tetrazole intermediate. This intermediate is then reacted with 4-bromobenzyl bromide to yield the desired this compound molecule. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for use in scientific research.

科学研究应用

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound stimulates insulin secretion in pancreatic beta cells and increases the release of incretin hormones in intestinal L cells. In vivo studies in rodents have demonstrated that this compound improves glucose tolerance and insulin sensitivity, reduces food intake, and promotes weight loss.

属性

分子式

C20H25N5O2

分子量

367.4 g/mol

IUPAC 名称

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]pentan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-3-4-8-13-21-15-16-11-12-18(19(14-16)26-2)27-20-22-23-24-25(20)17-9-6-5-7-10-17/h5-7,9-12,14,21H,3-4,8,13,15H2,1-2H3

InChI 键

MEEQOWSPLDUUCD-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

规范 SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。